Cas no 13771-73-8 (Benzo[b]thiophene-2-methanol,5-fluoro-)
Benzo[b]thiophene-2-methanol,5-fluoro- Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-2-methanol,5-fluoro-
- (5-Fluoro-1-benzothiophen-2-yl)methanol
- (5-fluorobenzo[b]thiophen-2-yl)methanol
- (5-fluoro-benzo[b]thiophen-2-yl)-methanol
- 2-Hydroxymethyl-5-fluor-benzo<b>thiophen
- Benzo[b]thiophene-2-methanol, 5-fluoro-
- DTXSID30653225
- 13771-73-8
- AKOS005073654
- MLMIMHHVDSBESY-UHFFFAOYSA-N
- NC-0721
- (5-fluorobenzo[b]-thiophen-2-yl)methanol
- FT-0681243
- MFCD11841046
- 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonylchloride
- J-501586
- SCHEMBL793711
-
- MDL: MFCD11841046
- Inchi: 1S/C9H7FOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5H2
- InChI Key: MLMIMHHVDSBESY-UHFFFAOYSA-N
- SMILES: S1C(CO)=CC2C=C(C=CC1=2)F
Computed Properties
- Exact Mass: 182.02000
- Monoisotopic Mass: 182.02016418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 48.5Ų
Experimental Properties
- Melting Point: 91-93°
- PSA: 48.47000
- LogP: 2.53270
Benzo[b]thiophene-2-methanol,5-fluoro- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Benzo[b]thiophene-2-methanol,5-fluoro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004220-5g |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | 95% | 5g |
$645.39 | 2022-04-02 | |
| Ambeed | A139616-1g |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | 95+% | 1g |
$399.0 | 2024-04-24 | |
| Chemenu | CM501354-1g |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | 95% | 1g |
$*** | 2023-03-31 | |
| abcr | AB270444-500 mg |
(5-Fluoro-1-benzothiophen-2-yl)methanol; 95% |
13771-73-8 | 500MG |
€203.30 | 2023-01-25 | ||
| abcr | AB270444-1 g |
(5-Fluoro-1-benzothiophen-2-yl)methanol; 95% |
13771-73-8 | 1g |
€299.00 | 2023-01-25 | ||
| Matrix Scientific | 048209-500mg |
(5-Fluoro-1-benzothiophen-2-yl)methanol, >95% |
13771-73-8 | >95% | 500mg |
$244.00 | 2024-05-01 | |
| Matrix Scientific | 048209-1g |
(5-Fluoro-1-benzothiophen-2-yl)methanol, >95% |
13771-73-8 | >95% | 1g |
$304.00 | 2024-05-01 | |
| A2B Chem LLC | AA51338-1mg |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | >95% | 1mg |
$201.00 | 2024-04-20 | |
| A2B Chem LLC | AA51338-5mg |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | >95% | 5mg |
$214.00 | 2024-04-20 | |
| A2B Chem LLC | AA51338-10mg |
(5-Fluorobenzo[b]thiophen-2-yl)methanol |
13771-73-8 | >95% | 10mg |
$240.00 | 2024-04-20 |
Benzo[b]thiophene-2-methanol,5-fluoro- Suppliers
Benzo[b]thiophene-2-methanol,5-fluoro- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on Benzo[b]thiophene-2-methanol,5-fluoro-
Recent Advances in the Study of Benzo[b]thiophene-2-methanol,5-fluoro- (CAS: 13771-73-8)
Benzo[b]thiophene-2-methanol,5-fluoro- (CAS: 13771-73-8) is a fluorinated derivative of benzo[b]thiophene, a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological applications. Recent studies have focused on its synthesis, biological activity, and potential therapeutic uses, particularly in the context of anticancer and antimicrobial agents. This research brief aims to summarize the latest findings related to this compound, providing insights into its chemical properties, mechanisms of action, and future research directions.
The synthesis of Benzo[b]thiophene-2-methanol,5-fluoro- has been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. A 2023 study published in the Journal of Medicinal Chemistry reported a novel catalytic approach that significantly improves yield and reduces byproducts. The study highlighted the importance of fluorination at the 5-position, which enhances the compound's stability and bioavailability. These advancements in synthesis are critical for scaling up production and facilitating further pharmacological studies.
In terms of biological activity, Benzo[b]thiophene-2-methanol,5-fluoro- has demonstrated promising results in preclinical studies. Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that the compound exhibits potent inhibitory effects against certain cancer cell lines, including breast and lung cancer. The mechanism of action appears to involve the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Additionally, the compound's fluorinated moiety enhances its binding affinity to target proteins, making it a potential candidate for drug development.
Beyond its anticancer properties, Benzo[b]thiophene-2-methanol,5-fluoro- has also shown antimicrobial activity. A 2023 study in European Journal of Medicinal Chemistry reported its efficacy against drug-resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes contributes to its antimicrobial effects. These findings open new avenues for developing novel antibiotics to address the growing issue of antimicrobial resistance.
Despite these promising results, challenges remain in the clinical translation of Benzo[b]thiophene-2-methanol,5-fluoro-. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating further modifications to improve its metabolic stability. Additionally, toxicity profiles need to be thoroughly evaluated to ensure safety for human use. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, Benzo[b]thiophene-2-methanol,5-fluoro- (CAS: 13771-73-8) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis and understanding of its biological activities underscore its value as a lead compound for developing new therapeutic agents. Future research should focus on optimizing its pharmacokinetic properties and conducting rigorous preclinical evaluations to pave the way for clinical trials. The compound's dual activity against cancer and microbial pathogens further highlights its broad applicability in addressing unmet medical needs.
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